1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,4-dichlorophenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea is an organic compound that features a urea moiety substituted with a 5-chloro-2-thienyl group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-2-thiopheneethylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl and thienyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)thiourea: Similar structure but contains a thiourea moiety instead of urea.
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)carbamate: Contains a carbamate group instead of urea.
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)amide: Contains an amide group instead of urea.
Uniqueness
N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N2OS/c1-7(11-4-5-12(16)20-11)17-13(19)18-10-3-2-8(14)6-9(10)15/h2-7H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGLIDIBKFIPLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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